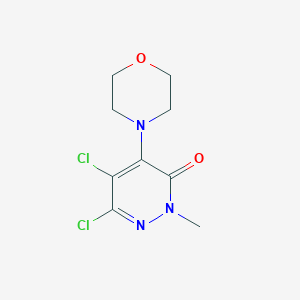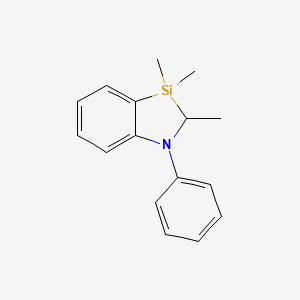
3-(2-Nitroethenyl)phenyl butylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Nitroethenyl)phenyl butylcarbamate is an organic compound that belongs to the class of carbamates Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse chemical properties and biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Nitroethenyl)phenyl butylcarbamate typically involves the reaction of 3-(2-nitroethenyl)phenol with butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:
Starting Materials: 3-(2-nitroethenyl)phenol and butyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis of the isocyanate. A catalyst such as triethylamine may be used to facilitate the reaction.
Temperature and Time: The reaction is typically carried out at room temperature or slightly elevated temperatures (25-40°C) for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Nitroethenyl)phenyl butylcarbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or nitric acid (HNO₃) as catalysts.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 3-(2-aminoethenyl)phenyl butylcarbamate.
Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3-(2-Nitroethenyl)phenyl butylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of polymers and other industrial chemicals due to its reactivity and stability.
Wirkmechanismus
The mechanism of action of 3-(2-Nitroethenyl)phenyl butylcarbamate involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The carbamate moiety can inhibit enzymes by forming stable carbamoyl-enzyme complexes, thereby affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iodopropynyl butylcarbamate: A widely used preservative with antifungal properties.
Diafenthiuron: An insecticide with a similar carbamate structure used in agriculture.
Uniqueness
3-(2-Nitroethenyl)phenyl butylcarbamate is unique due to the presence of the nitroethenyl group, which imparts distinct chemical reactivity and potential biological activities. This differentiates it from other carbamates that may lack such functional groups.
Eigenschaften
CAS-Nummer |
61138-67-8 |
|---|---|
Molekularformel |
C13H16N2O4 |
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
[3-(2-nitroethenyl)phenyl] N-butylcarbamate |
InChI |
InChI=1S/C13H16N2O4/c1-2-3-8-14-13(16)19-12-6-4-5-11(10-12)7-9-15(17)18/h4-7,9-10H,2-3,8H2,1H3,(H,14,16) |
InChI-Schlüssel |
ODBIJPQRIRWSPV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)OC1=CC=CC(=C1)C=C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Phosphine oxide, diphenyl[1-(phenylthio)propyl]-](/img/structure/B14593714.png)






![Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, (S)-](/img/structure/B14593747.png)




